An In-depth Technical Guide to N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide, a heterocyclic compound of interest in medicinal chemistry. By synthesizing data from analogous structures and established chemical principles, this document offers insights into its synthesis, characterization, and potential as a scaffold in drug discovery.
Introduction and Chemical Identity
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole moiety is a key pharmacophore found in a variety of clinically used drugs, valued for its ability to mimic and interact with biological macromolecules. The acetamide group, also prevalent in bioactive molecules, contributes to the compound's polarity and potential for hydrogen bonding. The specific arrangement of these functional groups in the target molecule suggests its potential for diverse biological activities.
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and closely related analogues.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide | Inferred |
| CAS Number | 568543-99-7 | [1] |
| Molecular Formula | C11H13N3O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Canonical SMILES | CC(NC(=O)C)C1=NC2=CC=CC=C2N1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Physicochemical and Structural Properties
The physicochemical properties of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide are critical for predicting its behavior in both chemical reactions and biological systems. These properties are largely determined by the interplay between the aromatic benzimidazole ring system and the polar acetamide side chain.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | Likely a solid at room temperature with a defined melting point. | Benzimidazole and acetamide derivatives are typically crystalline solids. For example, N-(1,3-Benzothiazol-2-yl)acetamide has a melting point of 453-455 K.[2] |
| Boiling Point | High, likely >300 °C. | The presence of hydrogen bond donors and acceptors, along with the rigid aromatic core, suggests strong intermolecular forces requiring significant energy to overcome. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The hydrophobic benzimidazole core limits water solubility, while the acetamide group enhances solubility in polar organic solvents. |
| pKa | The benzimidazole ring contains both an acidic N-H proton (pKa ~12-13) and a basic imine-type nitrogen (pKa ~5-6). | These values are typical for benzimidazole systems and will influence the compound's charge state at physiological pH. |
| LogP | Moderately lipophilic. | The combination of the aromatic system and the alkyl-acetamide side chain suggests a balance between hydrophilic and lipophilic character, a key determinant of pharmacokinetic properties. |
Structural Visualization
The 2D structure of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide highlights the key functional groups.
Caption: 2D structure of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide.
Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide can be designed based on well-established methodologies for forming benzimidazoles and amides. A common approach involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative, followed by functionalization.
Proposed Synthetic Pathway
A logical two-step synthesis is proposed, starting from readily available commercial reagents.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar reactions.[2][3]
Step 1: Synthesis of 2-(1-Aminoethyl)-1H-benzimidazole
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and 2-acetamidopropanoic acid (1 equivalent) in a suitable solvent such as 4M hydrochloric acid.
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Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Causality: The acidic conditions facilitate the condensation reaction between the diamine and the carboxylic acid, leading to the cyclization and formation of the benzimidazole ring. The acetamide group is hydrolyzed under these conditions to yield the primary amine.
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Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
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Reaction Setup: Dissolve the 2-(1-aminoethyl)-1H-benzimidazole (1 equivalent) from Step 1 in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Add a base such as triethylamine (1.1 equivalents).
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Reaction Execution: Cool the mixture in an ice bath (0-5 °C). Slowly add acetyl chloride (1.05 equivalents) or acetic anhydride (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
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Causality: The triethylamine acts as a scavenger for the HCl or acetic acid byproduct of the acylation reaction, driving the equilibrium towards the formation of the amide product. The low temperature helps to control the exothermic nature of the reaction.
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Work-up and Isolation: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Potential Applications in Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] The introduction of the N-acetylethyl group at the 2-position can modulate the compound's steric and electronic properties, potentially leading to novel therapeutic agents.
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Antimicrobial Activity: Many benzimidazole derivatives, including those with acetamide side chains, have shown promising antibacterial and antifungal properties.[4] The target molecule could be investigated for its efficacy against various pathogens.
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Anticancer Activity: The benzimidazole core is present in some anticancer agents. The structural features of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide make it a candidate for screening against various cancer cell lines. Derivatives of benzo[2][3]imidazo[2,1-b]thiazole acetamides have been investigated as potential EGFR inhibitors.[5]
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Analgesic and Anti-inflammatory Properties: Certain acetamide derivatives have demonstrated analgesic activity.[3] This suggests a potential avenue for investigation for the title compound.
Conclusion
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural similarity to known bioactive compounds, combined with a straightforward synthetic pathway, makes it an attractive target for chemical synthesis and biological screening. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, encouraging further research into its potential therapeutic applications.
References
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N-[2-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide | C21H25N3O | CID 3160767 - PubChem. [Link]
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Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6) - Cheméo. [Link]
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Synthesis and analgesic activity of some acetamide derivatives - AVESİS. [Link]
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N-(1,3-Benzothiazol-2-yl)acetamide - PMC. [Link]
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Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[2][3]imidazo[2,1-b]thiazole Derivatives as Potent. [Link]
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Acetamide, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. [Link]
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L-Lactic acid - CAS Common Chemistry. [Link]
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Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2- yl)-2-mercaptoacetamide Derivatives | Bentham Science. [Link]
